molecular formula C6H11N3O2 B1428966 1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol CAS No. 76258-78-1

1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol

Cat. No. B1428966
CAS RN: 76258-78-1
M. Wt: 157.17 g/mol
InChI Key: KVTJWIRARMEXAM-UHFFFAOYSA-N
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Description

“1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol” is a derivative of 1,2,4-triazole . 1,2,4-triazole derivatives are known to be important active pharmaceutical scaffolds, capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst, has allowed the Michael addition of N-heterocycles to chalcones .


Molecular Structure Analysis

The molecular structure of “1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol” and its derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .


Chemical Reactions Analysis

The synthesis of “1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol” involves the Michael addition of N-heterocycles to chalcones . This type of transformation provides access to β-aminocarbonyl derivatives as valuable precursors of bioactive compounds .

Scientific Research Applications

Antimicrobial Activity

1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives have shown potential in antimicrobial applications. Studies have synthesized novel compounds from this chemical, demonstrating significant antimicrobial activity. This includes their effectiveness against various microbes, showcasing the potential of these derivatives in developing new antimicrobial agents (Nagamani et al., 2018).

Structural Analysis and Drug Design

The structural analysis of this compound's derivatives provides insights into their bioactivity, particularly their interaction with biological receptors. For instance, a study on arylpiperazine derivatives of this compound, including binding mechanism analysis with α1A-adrenoceptor, has implications for drug design, highlighting the importance of chirality in biological interactions (Xu et al., 2016).

Photophysical Properties for Biomarker Development

Derivatives of 1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol have been investigated for their photophysical properties. These properties are crucial in developing fluorescent biomarkers, which have potential applications in biodiesel quality control and other environmental monitoring applications (Pelizaro et al., 2019).

Application in Synthesis of Biological Active Compounds

The 1,2,4-triazole core, a part of this compound, plays a vital role in synthesizing clinical drugs with a range of biological activities. Its derivatives have been used in synthesizing compounds with varied biological activities, such as antimigraine, antiviral, anticancer, and antidepressant properties (Prasad et al., 2021).

Antifungal Activity

This compound and its derivatives have been extensively studied for their antifungal properties. They show promising activity against various Candida strains, suggesting potential for developing effective antifungal agents. The structure-activity relationships of these compounds provide insights into optimizing their antifungal potency (Lima-Neto et al., 2012).

Safety And Hazards

The safety of “1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol” and its derivatives was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions for “1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol” and its derivatives could involve further exploration of their potential as anticancer agents . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name

1-methoxy-3-(1,2,4-triazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-11-3-6(10)2-9-5-7-4-8-9/h4-6,10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTJWIRARMEXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN1C=NC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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